molecular formula C14H10ClN3O4S B2908242 N-[(6-chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide CAS No. 1798415-36-7

N-[(6-chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide

Cat. No. B2908242
CAS RN: 1798415-36-7
M. Wt: 351.76
InChI Key: YJDIIQOFWGRLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(6-chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide is a chemical compound with potential applications in scientific research. This compound is also known as GSK-J4 and is a potent inhibitor of the histone demethylase JMJD3, which plays a critical role in the regulation of gene expression. In

Advantages and Limitations for Lab Experiments

One advantage of GSK-J4 is its potency as a JMJD3 inhibitor, making it effective in small concentrations. However, GSK-J4 is not selective for JMJD3 and can inhibit other histone demethylases, which may lead to off-target effects. In addition, GSK-J4 is not stable in aqueous solution and must be stored and handled carefully.

Future Directions

For research on GSK-J4 include identifying its potential applications in cancer therapy and inflammatory disease treatment. Further research is also needed to understand the potential off-target effects of GSK-J4 and to develop more selective JMJD3 inhibitors. Finally, research is needed to optimize the synthesis of GSK-J4 to improve its stability and ease of use in laboratory experiments.
Conclusion:
In conclusion, GSK-J4 is a chemical compound with potential applications in scientific research. Its potency as a JMJD3 inhibitor makes it a promising candidate for cancer therapy and inflammatory disease treatment. However, further research is needed to understand its potential off-target effects and to optimize its synthesis for laboratory use.

Synthesis Methods

The synthesis of GSK-J4 involves a multi-step process that starts with the reaction of 6-chloropyridine-3-carboxaldehyde with methanesulfonyl chloride to form N-(6-chloropyridin-3-yl)methanesulfonamide. This intermediate is then reacted with furan-2-carboxylic acid to form N-(6-chloropyridin-3-yl)methanesulfonyl-2-furancarboxamide. The final step involves the reaction of this intermediate with cyanoacetic acid to form N-[(6-chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide.

Scientific Research Applications

GSK-J4 has potential applications in scientific research, particularly in the field of epigenetics. JMJD3 is a histone demethylase that plays a critical role in the regulation of gene expression. By inhibiting JMJD3, GSK-J4 can alter gene expression and potentially modulate cellular processes. GSK-J4 has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

properties

IUPAC Name

N-[(6-chloropyridin-3-yl)methylsulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O4S/c15-13-4-3-10(8-17-13)9-23(20,21)18-14(19)11(7-16)6-12-2-1-5-22-12/h1-6,8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDIIQOFWGRLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C#N)C(=O)NS(=O)(=O)CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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